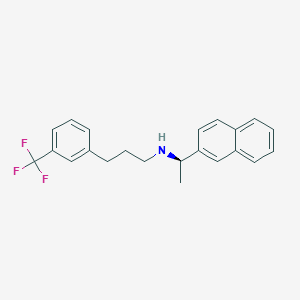

(R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

説明

特性

IUPAC Name |

N-[(1R)-1-naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(19-12-11-18-8-2-3-9-20(18)15-19)26-13-5-7-17-6-4-10-21(14-17)22(23,24)25/h2-4,6,8-12,14-16,26H,5,7,13H2,1H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSUSBULBRBBLD-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine typically involves multi-step organic reactions. One common approach is the reductive amination of a ketone precursor with an amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and control over the reaction parameters.

化学反応の分析

Types of Reactions

®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or amides.

科学的研究の応用

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to (R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine exhibit antidepressant effects. Studies have suggested that the compound may target serotonin and norepinephrine reuptake inhibition, which are crucial pathways in the treatment of depression .

2. Neuroprotective Effects

The compound has shown potential neuroprotective properties in preclinical studies. It may help in mitigating oxidative stress and inflammation within neural tissues, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-cancer Properties

Emerging studies have highlighted the compound's ability to inhibit certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis, suggesting a role in cancer therapy .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in animal models. |

| Study 2 | Neuroprotection | Showed decreased markers of oxidative stress in neuronal cultures treated with the compound. |

| Study 3 | Anti-cancer activity | Inhibited growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. |

Synthesis and Development

The synthesis of (R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine involves several steps that include the formation of naphthalene derivatives and subsequent amination reactions. The purity of synthesized compounds is crucial for their efficacy in biological assays.

作用機序

The mechanism of action of ®-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Regioisomers and Stereoisomers

Table 1: Structural and Pharmacological Differences

Key Findings :

Substituent Variations

Table 2: Impact of Substituent Modifications

Key Findings :

- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to difluoromethyl analogs .

- Fluorine Substitution : Fluorine at the 4-position (OCM-33) shifts target specificity to kinases like GSK-3β, unlike the calcimimetic activity of the target compound .

生物活性

(R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, commonly referred to as compound 2074615-22-6, is a synthetic organic compound notable for its potential biological activities. Its structure incorporates a trifluoromethyl group and a naphthalene moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on current research findings, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

- Molecular Formula : C22H22F3N

- Molecular Weight : 357.42 g/mol

- CAS Number : 2074615-22-6

- Purity : 96%

The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity .

Antiproliferative Effects

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves disruption of microtubule dynamics or induction of apoptosis.

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3a | MDA-MB-231 | 39.07 | Microtubule destabilization |

| 3b | MCF-7 | >100 | Not significant |

| 3c | A549 | 53.76 | Apoptosis induction |

| 3d | HeLa | 40.83 | Apoptotic pathway activation |

| 3e | HCT116 | 45.12 | Cell cycle arrest |

The compound's structural features, particularly the naphthalene and trifluoromethyl groups, are believed to enhance its interaction with cellular targets .

The mechanisms through which (R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine exerts its biological effects include:

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Apoptosis Induction : The compound may induce apoptosis by affecting mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases .

- Inhibition of Tumor Growth : In vivo studies suggest that such compounds can significantly inhibit tumor growth in xenograft models .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of various derivatives related to (R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine against breast cancer cell lines. Compounds were tested for their IC50 values, revealing that derivatives with enhanced lipophilicity exhibited improved potency against MDA-MB-231 cells .

In Vivo Efficacy

In another study focusing on xenograft models, the administration of (R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine demonstrated significant tumor reduction compared to controls. Histological analysis indicated increased apoptosis in treated tumors, supporting the compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。